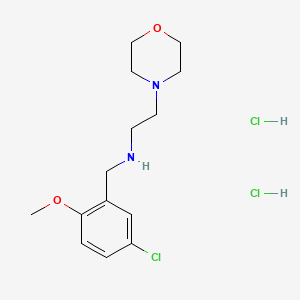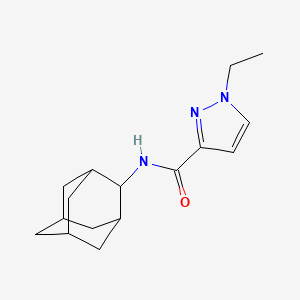![molecular formula C13H14ClN3O2 B5324570 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and has been found to have significant effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
CPOP has been studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, including the inhibition of acetylcholinesterase and the activation of AMP-activated protein kinase. CPOP has also been studied for its potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of CPOP involves its interaction with various enzymes and proteins in the body. CPOP has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can have various effects on neurotransmission and cognitive function. CPOP has also been found to activate AMP-activated protein kinase, which is a protein that plays a key role in cellular energy metabolism.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. CPOP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions. Additionally, CPOP has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high yields and purity. CPOP is also stable and can be stored for extended periods of time. However, there are also some limitations to using CPOP in lab experiments. It can be expensive to synthesize, and its effects on human subjects are not fully understood.
Direcciones Futuras
There are several future directions for research on CPOP. One area of interest is its potential use as a treatment for Alzheimer's disease and other cognitive disorders. CPOP has been found to improve cognitive function in animal studies, and further research is needed to determine its potential for human use. Additionally, CPOP has been studied for its potential anti-cancer properties, and further research is needed to determine its effectiveness in treating various cancers. Finally, CPOP may have other potential applications in scientific research, and further studies are needed to explore these possibilities.
Conclusion:
In conclusion, CPOP is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, and has potential applications in the treatment of Alzheimer's disease, cancer, and other conditions. Further research is needed to fully understand the potential of CPOP and its applications in scientific research.
Métodos De Síntesis
The synthesis method for CPOP involves the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,2,4-oxadiazole to form CPOP. The synthesis of CPOP has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17(9(2)18)8-12-15-13(16-19-12)10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGPUNHANIGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)

![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)



![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)